(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanamine
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Overview
Description
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanamine is a chemical compound that belongs to the class of imidazopyridines This compound is characterized by its unique structure, which includes a tetrahydroimidazo ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with formaldehyde and a suitable reducing agent to form the tetrahydroimidazo ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazopyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.
Substitution: Alkyl halides, aryl halides; reactions are conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridine derivatives, which can be further utilized in different applications depending on the functional groups introduced .
Scientific Research Applications
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine): A structurally similar compound with a different functional group.
4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile: Another related compound with a benzonitrile group attached to the imidazopyridine ring.
Uniqueness
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanamine is unique due to its specific functional group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13N3 |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-ylmethanamine |
InChI |
InChI=1S/C8H13N3/c9-4-7-2-1-3-8-5-10-6-11(7)8/h5-7H,1-4,9H2 |
InChI Key |
RTFKKFKALBNWJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N2C=NC=C2C1)CN |
Origin of Product |
United States |
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